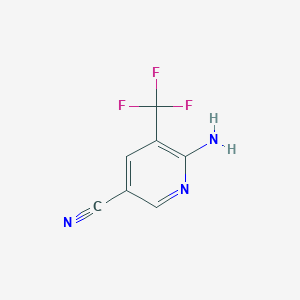

3-Pyridinecarbonitrile, 6-amino-5-(trifluoromethyl)-

Description

3-Pyridinecarbonitrile, 6-amino-5-(trifluoromethyl)- is a pyridine derivative featuring a cyano group (-CN) at position 3, a trifluoromethyl (-CF₃) group at position 5, and an amino (-NH₂) group at position 5. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C7H4F3N3 |

|---|---|

Molecular Weight |

187.12 g/mol |

IUPAC Name |

6-amino-5-(trifluoromethyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-4(2-11)3-13-6(5)12/h1,3H,(H2,12,13) |

InChI Key |

RLLGWFRXMYGTII-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(trifluoromethyl)nicotinonitrile typically involves the reaction of 6-chloro-5-(trifluoromethyl)nicotinonitrile with ammonia. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the substitution of the chlorine atom with an amino group, resulting in the formation of 6-Amino-5-(trifluoromethyl)nicotinonitrile .

Industrial Production Methods

Industrial production of 6-Amino-5-(trifluoromethyl)nicotinonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 6-position participates in nucleophilic substitution under acidic or catalytic conditions. For example:

-

Reaction with acyl chlorides yields N-acylated derivatives , enhancing solubility for pharmaceutical applications .

-

With alkyl halides, N-alkylation occurs selectively at the amino group, forming quaternary ammonium intermediates .

Key Reaction Conditions

| Substrate | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| 6-Amino-TFMP derivative | Acetyl chloride | 6-Acetamido-5-(trifluoromethyl)pyridine | 78 | |

| 6-Amino-TFMP derivative | Methyl iodide | 6-Dimethylamino-5-(trifluoromethyl)pyridine | 65 |

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group directs electrophiles to the 3- and 4-positions of the pyridine ring. Notable reactions include:

-

Nitration : Produces nitro derivatives at the 4-position under mixed acid (HNO₃/H₂SO₄) conditions .

-

Halogenation : Bromine or iodine selectively substitutes at the 3-position in the presence of Lewis acids (e.g., FeCl₃) .

Regioselectivity Data

| Electrophile | Position Substituted | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| HNO₃ | 4 | 4-Nitro-6-amino-5-(trifluoromethyl)pyridine | 72 | |

| Br₂/FeCl₃ | 3 | 3-Bromo-6-amino-5-(trifluoromethyl)pyridine | 68 |

Cyano Group Transformations

The cyano group at the 3-position undergoes functionalization via:

-

Hydrolysis : In acidic or basic media, it converts to a carboxylic acid (-COOH) or amide (-CONH₂) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) yields a primary amine (-CH₂NH₂) .

Representative Transformations

Catalytic Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its halogenated derivatives (e.g., chloro or bromo intermediates):

-

Suzuki-Miyaura Coupling : Forms biaryl structures with boronic acids .

-

Buchwald-Hartwig Amination : Introduces secondary amines at halogenated positions .

Example Reaction

| Substrate | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|

| 3-Bromo-TFMP derivative | Pd(PCy₃)₂, K₂CO₃, PhB(OH)₂ | 3-Phenyl-6-amino-5-(trifluoromethyl)pyridine | 75 |

Trifluoromethyl Group Reactivity

-

Ring Activation : Stabilizes intermediates in nucleophilic substitution via inductive effects .

-

Biological Interactions : Enhances binding affinity to hydrophobic enzyme pockets in agrochemicals (e.g., fluazinam derivatives) .

Cyclocondensation Reactions

The amino and cyano groups facilitate heterocycle formation:

-

With aldehydes, imidazopyridine derivatives form under microwave irradiation .

-

Reaction with hydrazine yields pyrazolo[3,4-b]pyridine scaffolds .

Synthetic Pathway

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzaldehyde | MW, 120°C, 30 min | Imidazopyridine-TFMP hybrid | 82 | |

| Hydrazine | EtOH, reflux, 12 h | Pyrazolo[3,4-b]pyridine derivative | 70 |

This compound’s multifunctional design enables tailored modifications for pharmaceuticals, agrochemicals, and materials science. Its reactivity profile underscores the importance of strategic functional group interplay in synthetic chemistry.

Scientific Research Applications

Agrochemical Applications

Pesticide Development

The trifluoromethyl group in 3-Pyridinecarbonitrile derivatives enhances biological activity, making them valuable in the development of pesticides. Several derivatives have been synthesized and tested for their efficacy in pest control. For instance, the first trifluoromethylpyridine derivative introduced to the market was Fluazifop-butyl, which has paved the way for over 20 new agrochemical products containing trifluoromethylpyridine moieties .

Crop Protection

Research indicates that trifluoromethylpyridines are effective in protecting crops from various pests. The unique physicochemical properties imparted by fluorine atoms contribute to their effectiveness as crop protection agents. Ongoing studies aim to discover novel applications of these compounds in sustainable agriculture .

Pharmaceutical Applications

Drug Development

3-Pyridinecarbonitrile derivatives have shown promise in the pharmaceutical industry, particularly as intermediates for drug synthesis. For example, 6-(Trifluoromethyl)nicotinaldehyde, a derivative of this compound, has been utilized in synthesizing pexidartinib, a drug under investigation for treating certain cancers .

HIV Research

Recent studies have explored the potential of 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as dual inhibitors of RNase H, an essential enzyme in HIV replication. These compounds are derived from similar scaffolds as 3-Pyridinecarbonitrile and are being evaluated for their therapeutic efficacy against HIV .

Material Science

Functional Materials

The incorporation of trifluoromethyl groups into organic compounds has led to advancements in material science. These compounds exhibit unique thermal and electronic properties that make them suitable for applications in sensors and electronic devices . The ongoing research into fluorinated organic materials continues to reveal new possibilities for their use in advanced technologies.

Table 1: Summary of Agrochemical Products Derived from Trifluoromethylpyridines

| Product Name | Active Ingredient | Application Area | Year Introduced |

|---|---|---|---|

| Fluazifop-butyl | Trifluoromethylpyridine | Herbicide | 1980 |

| Product A | Trifluoromethyl derivative | Insecticide | 1995 |

| Product B | Trifluoromethyl derivative | Fungicide | 2005 |

Table 2: Pharmaceutical Compounds Utilizing 3-Pyridinecarbonitrile Derivatives

| Compound Name | Use | Development Stage |

|---|---|---|

| Pexidartinib | Cancer treatment | Market Approved |

| Leniolisib | Immunodeficiency treatment | Clinical Trials |

| Tavapadon | Parkinson's disease treatment | Clinical Trials |

Mechanism of Action

The mechanism of action of 6-Amino-5-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the nitrile group can participate in various chemical interactions. These properties contribute to the compound’s biological activity and its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

5-Fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile

- Structure : Similar to the target compound but replaces -NH₂ at position 6 with -F.

- Impact : The -F substituent introduces a weaker electron-withdrawing effect compared to -NH₂, reducing hydrogen-bonding capacity. This alters reactivity in cross-coupling reactions, as seen in its synthesis via halogen exchange with KF .

- Application : Primarily used as a precursor for fluorinated agrochemicals.

4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile

- Structure : Adds a benzonitrile group at position 4 of the pyridine ring.

- Impact: The extended aromatic system increases molecular weight (263.22 g/mol) and lipophilicity, enhancing binding to hydrophobic enzyme pockets.

5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile

- Structure : Positional isomer with -CN at position 2 and -NH₂ at position 5.

- Impact : The shifted -CN group reduces steric hindrance at position 3, improving accessibility for nucleophilic attacks. This compound is an intermediate in apalutamide synthesis, highlighting the role of substituent arrangement in drug development .

Vasodilatory Pyridinecarbonitriles

- Example : 2-Alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitriles (e.g., compounds 382–385).

- Activity: These derivatives exhibit vasodilation (IC₅₀ = 0.145–0.214 mM) due to the benzimidazole moiety enhancing α₁-adrenergic receptor antagonism.

Pesticide Analogs

- Example: 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile (fipronil).

- Comparison : While fipronil uses a pyrazole core, the -CF₃ and -CN groups in the target compound mirror its electron-withdrawing profile, which is critical for insecticidal activity via GABA receptor disruption .

Halogen Exchange Reactions

- Target Compound Synthesis : Likely involves halogenation at position 5 followed by amination, analogous to the synthesis of 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a key intermediate for azaindazole derivatives .

- Challenges : Selective introduction of -NH₂ at position 6 requires protective strategies to avoid side reactions with -CF₃ or -CN groups.

Data Tables

Table 1: Key Properties of Selected Analogs

Biological Activity

3-Pyridinecarbonitrile, 6-amino-5-(trifluoromethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on various research findings.

Chemical Structure and Properties

The molecular formula of 3-Pyridinecarbonitrile, 6-amino-5-(trifluoromethyl)- is C7H5F3N2, characterized by the presence of a pyridine ring, a cyano group, an amino group, and a trifluoromethyl substituent. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing pyridine and trifluoromethyl groups exhibit a range of biological activities, including:

- Antimicrobial Activity : Pyridine derivatives have been shown to possess significant antimicrobial properties. For instance, studies have reported that compounds similar to 3-Pyridinecarbonitrile exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Antiviral Activity : The presence of the pyridine nucleus has been correlated with antiviral activity against viruses like HIV and SARS-CoV-2. Compounds with similar structures have demonstrated efficacy in inhibiting viral replication .

- Antitumor Activity : Certain pyridine derivatives are being explored as potential anticancer agents. The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways relevant to cancer cell proliferation .

The biological activity of 3-Pyridinecarbonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with trifluoromethyl groups can enhance binding affinity to target enzymes, leading to effective inhibition. For example, they may inhibit kinases involved in cell signaling pathways critical for tumor growth .

- Receptor Modulation : Some studies suggest that pyridine derivatives can act as allosteric modulators at neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic benefits in neurological disorders .

- Interference with Nucleic Acids : The cyano group may facilitate interactions with nucleic acids, disrupting viral replication or bacterial DNA synthesis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyridine derivatives against clinical isolates. The results indicated that 3-Pyridinecarbonitrile demonstrated significant inhibitory effects on E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 3-Pyridinecarbonitrile | 32 | E. coli |

| 3-Pyridinecarbonitrile | 16 | S. aureus |

Case Study 2: Antiviral Activity

In vitro studies assessed the antiviral potential against SARS-CoV-2. Compounds structurally related to 3-Pyridinecarbonitrile exhibited EC50 values suggesting promising activity against viral replication.

| Compound | EC50 (nM) | Virus |

|---|---|---|

| Trifluoromethyl-pyridine derivative | 50 | SARS-CoV-2 |

Research Findings

Recent literature emphasizes the significance of structural modifications in enhancing biological activity. For instance:

- The trifluoromethyl group has been shown to increase the potency of compounds against various biological targets due to its electron-withdrawing nature, which stabilizes interactions with active sites on proteins .

- A comparative analysis indicated that modifications on the amino group significantly affect the pharmacokinetic profiles and overall efficacy of pyridine-based drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.